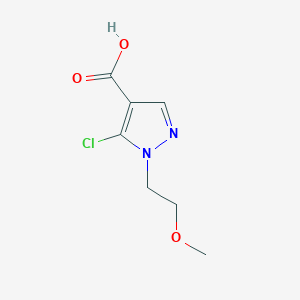![molecular formula C17H19NO4S B8466531 4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid](/img/structure/B8466531.png)
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a t-butylaminosulfonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the t-Butylaminosulfonyl Group: This step involves the reaction of t-butylamine with a sulfonyl chloride derivative to form the t-butylaminosulfonyl group.
Attachment to the Phenyl Ring: The t-butylaminosulfonyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The t-butylaminosulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butylamino)sulfonylphenylboronic acid: Shares the t-butylaminosulfonyl group but differs in the presence of a boronic acid moiety.
tert-Butylamine: A simpler compound with a t-butylamine group.
Uniqueness
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid is unique due to the combination of the t-butylaminosulfonyl group and the benzoic acid moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C17H19NO4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-7-5-4-6-14(15)12-8-10-13(11-9-12)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
Clé InChI |
PWVOLDMDJHZBRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Tetrazol-5-yl)aminomethyl]aniline](/img/structure/B8466451.png)










![[Amino(methylsulfanyl)methylidene]azanium](/img/structure/B8466539.png)
![4-[4-Chloro-2-(2-fluorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B8466554.png)
![Trimethyl{3-methyl-4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B8466562.png)
